Sodium 1,2-ethanedisulfonate, >=98%

Description

Properties

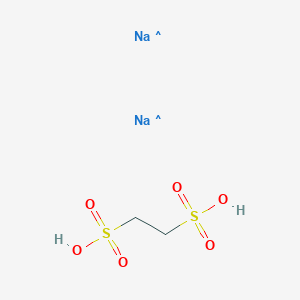

Molecular Formula |

C2H6Na2O6S2 |

|---|---|

Molecular Weight |

236.18 g/mol |

InChI |

InChI=1S/C2H6O6S2.2Na/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);; |

InChI Key |

ILOQMYUFDKXIRS-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1,2-ethanedisulfonate can be synthesized through the sulfonation of ethylene glycol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of sodium 1,2-ethanedisulfonate involves large-scale sulfonation reactors where ethylene glycol is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

Na₂EDS acts as a ligand in MOF synthesis due to its ability to coordinate with transition metals.

Key steps:

-

Ligand displacement: Sulfonate groups replace acetate or other counterions.

-

Framework stabilization: Hydrogen bonding between sulfonate and water enhances structural integrity .

Acid-Base and Neutralization Reactions

Na₂EDS participates in proton-transfer reactions:

-

Neutralization with strong acids :

The free acid (H₂EDS) is hygroscopic and thermally unstable, decomposing at 145°C under vacuum .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄Na₂O₆S₂ |

| Molecular Weight | 234.16 g/mol |

| CAS Number | 5325-43-9 |

| Solubility | Highly soluble in water (>50 g/L at 25°C) |

Na₂EDS’s versatility in sulfonate-driven reactions and MOF synthesis underscores its importance in advanced materials and industrial chemistry. Ongoing research focuses on optimizing its role in green chemistry and energy storage applications .

Scientific Research Applications

Pharmaceutical Applications

Sodium 1,2-ethanedisulfonate is primarily utilized in the pharmaceutical industry for its role as a salt-forming agent. It is particularly important in the formulation of certain antipsychotic medications, where it acts as an edisylate salt with active pharmaceutical ingredients. This enhances the solubility and stability of these compounds, improving their bioavailability and therapeutic efficacy.

Case Study: Edisylates in Antipsychotic Formulations

A study highlighted the use of sodium 1,2-ethanedisulfonate in the development of formulations for drugs like mirabegron. By forming salts with this compound, researchers were able to achieve improved pharmacokinetic profiles, leading to better drug delivery and patient outcomes .

Chemical Synthesis

Sodium 1,2-ethanedisulfonate serves as a valuable building block in organic synthesis. Its sulfonate groups can participate in various chemical reactions, enabling the formation of more complex molecules. This is particularly useful in the synthesis of heterocyclic compounds and other biologically active molecules.

In analytical chemistry, sodium 1,2-ethanedisulfonate is used as a reagent in high-performance liquid chromatography (HPLC). Its ability to enhance separation efficiency makes it a preferred choice for analyzing various compounds, particularly those requiring high sensitivity.

Application Example: HPLC Method Development

Researchers have utilized sodium 1,2-ethanedisulfonate in HPLC methods to improve the resolution of complex mixtures. The compound's ionic nature aids in the interaction with polar analytes, facilitating better separation and detection .

Environmental Science

The compound has potential applications in environmental science as well. Its ability to act as a sulfonate source can be leveraged in studies focused on soil remediation and the treatment of wastewater. Sodium 1,2-ethanedisulfonate can help enhance microbial activity that degrades pollutants.

Research Insight

Studies indicate that sulfonates like sodium 1,2-ethanedisulfonate can stimulate microbial populations in contaminated environments, leading to more effective bioremediation strategies .

Mechanism of Action

The mechanism of action of sodium 1,2-ethanedisulfonate involves its ability to interact with various molecular targets and pathways. It acts as a strong acid and can donate protons to various substrates, facilitating chemical reactions. Additionally, its sulfonate groups can form strong ionic bonds with positively charged molecules, enhancing its stability and reactivity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Disodium 1,2-ethanedisulfonate

- CAS Number : 5325-43-9

- Molecular Formula : NaO3SCH2CH2SO3Na

- Molecular Weight : 234.16 g/mol

- Purity : ≥98% (HPLC grade)

Properties and Applications :

Sodium 1,2-ethanedisulfonate (EDS) is a hydrophilic, anionic compound with two sulfonate groups on adjacent carbon atoms. It is widely used as an ion-pairing agent in high-performance liquid chromatography (HPLC) and microchip electrophoresis to enhance separation efficiency . It also serves as a counterion in pharmaceuticals, such as Prochlorperazine Edisylate, to improve solubility and stability .

Comparison with Structurally Similar Sulfonates

Sodium 2-Hydroxyethanesulfonate

Dimesna (2,2'-Dithiobisethanesulfonic Acid Disodium Salt)

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- CAS Number : 842-18-2

- Molecular Structure : Aromatic naphthalene backbone with sulfonate groups at positions 1 and 3.

- Key Differences :

Functional Comparison in Analytical Chemistry

Ion-Pairing Efficiency

Key Insight: EDS’s short chain and dual sulfonates enhance interactions with polar compounds, whereas sodium octanesulfonate’s longer chain improves retention of nonpolar species .

Electrophoresis Performance

- EDS is employed in microchip electrophoresis for sensitive detection of selenium oxoanions, outperforming methanesulfonate due to its stronger ion-pairing capability .

Purity and Commercial Availability

Note: EDS is widely available at high purity (≥98%), making it preferable for analytical applications requiring reproducibility .

Biological Activity

Sodium 1,2-ethanedisulfonate, also known as sodium ethanedisulfonate or edisylate, is a diprotic sulfonic acid salt with significant biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique properties and interactions with biological systems.

- Chemical Formula : C₂H₄Na₂O₆S₂

- Molecular Weight : Approximately 225.24 g/mol

- Physical State : Typically appears as a white crystalline powder.

- Solubility : Highly soluble in water and alcohol, but insoluble in non-polar solvents .

Sodium 1,2-ethanedisulfonate acts primarily through its interactions with various biomolecules, influencing enzyme activity and cellular processes. Its diprotic nature allows it to participate in proton transfer reactions, which are crucial for several metabolic pathways. The compound can form complexes with proteins and enzymes, affecting their conformation and functionality .

Key Mechanisms:

- Enzyme Interaction : It can inhibit or activate specific enzymes by forming enzyme-inhibitor complexes.

- Cell Signaling : Alters cellular signaling pathways by modulating the activity of signaling proteins.

- Gene Expression : Influences gene expression through interactions with transcription factors.

Biological Activity

The biological activity of sodium 1,2-ethanedisulfonate has been studied in various contexts:

- Pharmaceutical Applications : It is used in drug formulations to enhance solubility and stability of active ingredients. For example, it is incorporated into formulations for drugs requiring improved bioavailability .

- Cellular Effects : Studies have shown that this compound can affect cellular metabolism and growth. At low concentrations, it may promote cell viability, while at higher concentrations, it can induce cytotoxic effects such as apoptosis or necrosis .

Case Studies

-

Pharmacokinetic Studies :

A study involving the administration of sodium 1,2-ethanedisulfonate in animal models demonstrated its role in enhancing the absorption rates of co-administered drugs. The compound was shown to significantly increase the bioavailability of certain medications by improving their solubility in gastrointestinal fluids . -

Toxicological Assessments :

Research has indicated that while sodium 1,2-ethanedisulfonate is generally safe at therapeutic doses, excessive exposure can lead to adverse effects, including tissue damage and inflammatory responses. Toxicological studies highlight the importance of dosage management in therapeutic applications .

Data Tables

Q & A

Q. What are the critical considerations for synthesizing and purifying sodium 1,2-ethanedisulfonate (EDS) to achieve ≥98% purity?

- Methodological Answer: Sodium 1,2-ethanedisulfonate synthesis typically involves sulfonation of ethane-1,2-diol followed by neutralization with sodium hydroxide. Key purification steps include recrystallization from aqueous ethanol to remove unreacted precursors and byproducts. Purity validation requires ion chromatography (IC) or titration to quantify residual sulfonic acids or sodium ions. Thermal gravimetric analysis (TGA) can confirm the absence of hydrates or volatile impurities .

Q. How can sodium 1,2-ethanedisulfonate be integrated into mobile phases for HPLC or UV/fluorescence detection?

- Methodological Answer: EDS is often used as a buffering agent in ion-pair chromatography. For example, a mobile phase containing 20 mM EDS, 5 mM sodium octanesulfonate, and 0.4 mM NQS in water/acetonitrile (80:20 v/v) at pH 3.3 (adjusted with acetic acid) enables separation of selenium oxoanions with UV detection at 195 nm . Ensure compatibility with column materials (e.g., C18) and validate pH stability over extended runs to avoid baseline drift .

Q. What safety protocols are essential for handling sodium 1,2-ethanedisulfonate in laboratory settings?

- Methodological Answer: While EDS is not classified as acutely toxic, prolonged exposure may cause organ irritation. Use PPE (gloves, goggles) and work in a fume hood during weighing or high-temperature applications. Avoid inhalation of fine particles, and store in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How does sodium 1,2-ethanedisulfonate enhance catalytic activity in acid-catalyzed reactions?

- Methodological Answer: EDS acts as a Brønsted acid catalyst in ketal formation due to its dual sulfonate groups, which stabilize transition states. For example, in SLUG-13 (a layered material with EDS ligands), catalytic efficiency correlates with sulfonate density and thermal stability (up to 325°C). Optimize reaction conditions by varying EDS concentration (0.1–1.0 M) and monitoring reaction kinetics via NMR or FTIR .

Q. What analytical challenges arise when quantifying trace selenium species using EDS-based methods, and how can they be resolved?

- Methodological Answer: Co-elution of SeO₃²⁻ and SeO₄²⁻ with other anions (e.g., NO₃⁻) is a common issue. Mitigate interference by:

Q. How do thermal stability and decomposition pathways of EDS affect its application in high-temperature reactions?

- Methodological Answer: Thermal decomposition of EDS begins at ~325°C, producing sodium sulfate and ethylene gas. For high-temperature applications (e.g., catalysis), pre-treat EDS at 200°C under inert gas to remove adsorbed water. Monitor decomposition via TGA-DSC and confirm gaseous byproducts with mass spectrometry .

Q. What contradictions exist in reported catalytic behaviors of EDS, and how can experimental design address them?

- Methodological Answer: Some studies report EDS as ineffective in anion exchange but active in acid catalysis. This discrepancy arises from structural rigidity in layered materials (e.g., SLUG-13 vs. SLUG-14). To resolve, characterize material porosity via BET analysis and correlate with catalytic activity in model reactions (e.g., ester hydrolysis). Control experiments should exclude solvent or counterion effects .

Key Methodological Takeaways

- For Chromatography: Prioritize pH stability and ion-pairing agent compatibility when formulating EDS-based mobile phases.

- For Catalysis: Leverage structural characterization (PXRD, BET) to explain catalytic performance discrepancies.

- For Thermal Studies: Use inert atmospheres to mitigate oxidative decomposition during high-temperature applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.